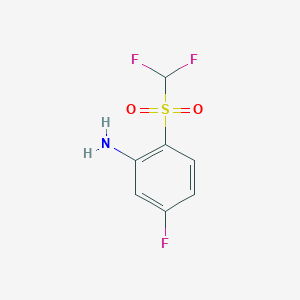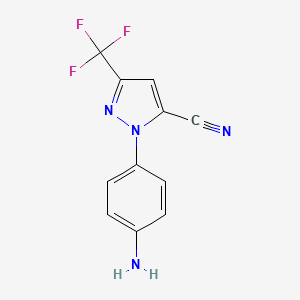
4-(5-cyano-3-trifluoromethyl-1H-pyrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound that features a trifluoromethyl group, an aminophenyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various synthetic routes, including radical trifluoromethylation . The reaction conditions often involve the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation .
Chemical Reactions Analysis
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and arylthiolate anions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Biology: It is used in biological research to study its effects on various biological systems.
Industry: It is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves the formation of electron donor-acceptor complexes with arylthiolate anions. This process can undergo an intramolecular single electron transfer reaction under visible light irradiation, leading to the formation of various products .
Comparison with Similar Compounds
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as trifluoromethyl phenyl sulfone and other trifluoromethylated compounds. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity .
Similar compounds include:
- Trifluoromethyl phenyl sulfone
- Perfluoroalkyl phenyl sulfones
Properties
Molecular Formula |
C11H7F3N4 |
|---|---|
Molecular Weight |
252.20 g/mol |
IUPAC Name |
2-(4-aminophenyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)10-5-9(6-15)18(17-10)8-3-1-7(16)2-4-8/h1-5H,16H2 |
InChI Key |
CKOSXNJTBDFXNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


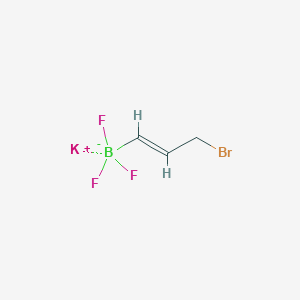
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
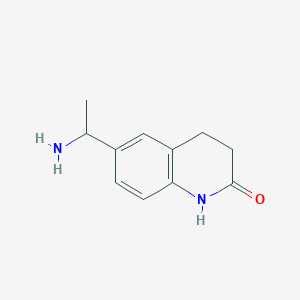
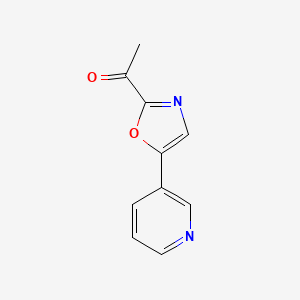
![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
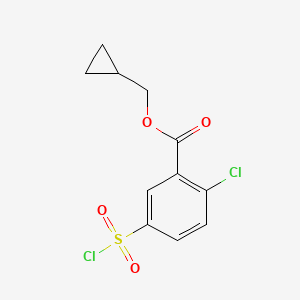

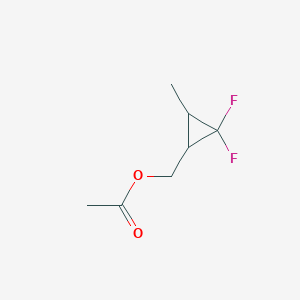
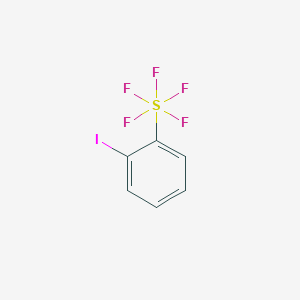
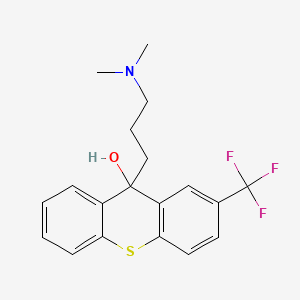

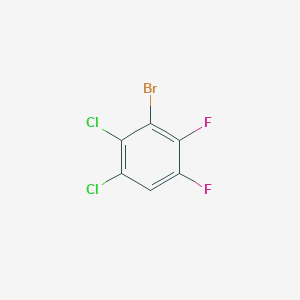
![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
